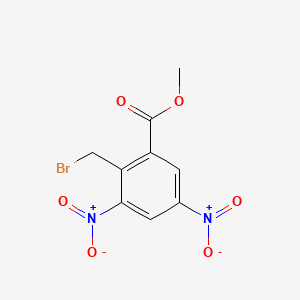

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Overview

Description

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is an organic compound with the molecular formula C9H7BrN2O6 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the second position and nitro groups at the third and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate typically involves a multi-step process:

Nitration: The starting material, methyl benzoate, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the meta positions relative to the ester group.

Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromomethyl group at the ortho position relative to the ester group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the bromomethyl group.

Reduction: Amino derivatives of the original compound.

Hydrolysis: 2-(bromomethyl)-3,5-dinitrobenzoic acid.

Scientific Research Applications

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in the study of enzyme inhibition and as a probe to investigate biochemical pathways involving nitroaromatic compounds.

Material Science: It is utilized in the preparation of functionalized polymers and materials with specific electronic or optical properties.

Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro groups, being electron-withdrawing, enhance the electrophilicity of the bromomethyl group and stabilize the transition states during reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate can be compared with similar compounds such as:

Methyl 2-(chloromethyl)-3,5-dinitrobenzoate: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It exhibits similar reactivity but with different reaction kinetics and product distributions.

Methyl 2-(bromomethyl)-4,6-dinitrobenzoate: The nitro groups are positioned differently, affecting the compound’s reactivity and the types of reactions it undergoes.

Methyl 2-(bromomethyl)-3,5-dichlorobenzoate: Contains chlorine atoms instead of nitro groups, leading to different electronic properties and reactivity patterns.

The uniqueness of this compound lies in the combination of its bromomethyl and nitro substituents, which confer distinct reactivity and make it a valuable intermediate in various chemical syntheses.

Biological Activity

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (CAS No. 153754-31-5) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C₉H₇BrN₂O₆

- Molecular Weight : 319.07 g/mol

- Structure : The compound features a bromomethyl group attached to a dinitrobenzoate structure, which is critical for its biological interactions.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound against various pathogens:

- Antibacterial Activity : The compound exhibits notable antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 39 µg/L for certain derivatives .

- Antifungal Activity : Research indicates that this compound demonstrates antifungal properties, particularly against Candida albicans. In one study, nanoemulsions containing this compound were effective in inhibiting the growth of C. albicans, suggesting its potential for use in antifungal therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Redox Activity : The nitro groups within the structure can undergo reduction to form reactive intermediates that interact with cellular components, leading to disruption of microbial cell integrity .

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate microbial membranes, causing leakage of cellular contents and eventual cell death.

- Synergistic Effects : When used in combination with other agents or in complex formulations, the compound may enhance the overall efficacy against resistant strains of bacteria and fungi .

Study on Antimicrobial Efficacy

A recent study evaluated the effectiveness of this compound in various formulations:

| Pathogen | MIC (µg/L) | Formulation Type |

|---|---|---|

| Staphylococcus aureus | 39 | Standard Solution |

| Escherichia coli | 50 | Liposomal Formulation |

| Candida albicans | 25 | Nanoemulsion |

This table summarizes the findings from a comprehensive evaluation of the compound's efficacy against selected pathogens, highlighting its potential for pharmaceutical applications.

Research on Metal Complexes

Further investigations have explored the formation of metal complexes with this compound. These complexes have shown enhanced biological activities compared to the free ligand alone. For example:

Q & A

Basic Questions

Q. What are the typical synthetic routes for preparing methyl 2-(bromomethyl)-3,5-dinitrobenzoate, and what reaction conditions are critical for optimal yield?

The synthesis involves sequential nitration, bromination, and esterification. A common approach is to start with a benzoic acid derivative, introduce nitro groups at the 3- and 5-positions via nitration (using HNO₃/H₂SO₄), followed by bromination at the 2-position using Br₂ in acetic acid under controlled temperatures (273–278 K) to avoid over-bromination . Esterification with methanol under acidic conditions (e.g., H₂SO₄) completes the synthesis. Key parameters include temperature control during bromination and stoichiometric precision to minimize by-products like di-brominated derivatives .

Q. What are the key physical properties (e.g., melting point, solubility) of this compound, and how do they influence purification strategies?

The compound likely has a melting point >100°C, similar to methyl 3,5-dinitrobenzoate (107–109°C) . It is sparingly soluble in polar solvents (e.g., water) but soluble in DMSO or DMF. Recrystallization from methanol or ethanol is effective for purification, leveraging its low solubility in cold solvents. Chromatography (silica gel, ethyl acetate/hexane) can resolve brominated by-products .

Q. What safety precautions are essential when handling this compound in the laboratory?

The bromomethyl group is a potential alkylating agent, requiring gloves, eye protection, and a fume hood. Spills should be neutralized with sodium thiosulfate to reduce bromine release. Storage in amber vials at 4°C prevents decomposition. First-aid measures for exposure include rinsing eyes/skin with water and seeking medical attention .

Q. How can researchers confirm the identity of this compound using spectroscopic methods?

1H NMR : A singlet for the methyl ester (~3.9 ppm), a singlet for the bromomethyl group (~4.5 ppm), and aromatic protons as a singlet (~8.5 ppm). 13C NMR : Peaks for ester carbonyl (~165 ppm), bromomethyl carbon (~30 ppm), and aromatic carbons. IR : Strong nitro (1520, 1350 cm⁻¹) and ester (1720 cm⁻¹) stretches. MS: Molecular ion peak at m/z 319 (C₉H₇BrN₂O₆⁺) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, and what software is recommended for refinement?

Single-crystal X-ray diffraction can determine bond lengths/angles and confirm substituent positions. SHELXL (via the SHELX suite) is widely used for small-molecule refinement due to its robustness in handling heavy atoms (Br) and nitro groups. Weak C–H⋯O interactions stabilize the crystal lattice, which can be visualized using Mercury software .

Q. What strategies mitigate regioselectivity challenges during the bromination of 3,5-dinitrobenzoate precursors?

Bromination at the 2-position is favored due to nitro groups’ meta-directing effects. However, competing para-bromination can occur if steric hindrance is insufficient. Using a bulky solvent (e.g., acetic acid) and low temperatures (273–278 K) suppresses para-substitution. Monitoring via TLC or in-situ IR (C-Br stretch at 550 cm⁻¹) ensures reaction progress .

Q. How do computational methods (e.g., DFT) predict hydrogen-bonding patterns in this compound crystals?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) optimize molecular geometry and predict intermolecular interactions. Graph-set analysis (R₂²(8) motifs) identifies C–H⋯O bonds between nitro oxygen and aromatic/ester hydrogens, consistent with experimental observations. Such models guide co-crystal design for enhanced stability .

Q. How should researchers address discrepancies in reported synthetic yields or by-product profiles for this compound?

Contradictions often arise from varying bromination conditions (e.g., excess Br₂) or purification methods. Systematic DOE (Design of Experiments) can optimize parameters (temperature, stoichiometry). LC-MS or GC-MS identifies by-products (e.g., di-brominated derivatives), while kinetic studies (e.g., time-resolved NMR) clarify reaction pathways .

Properties

IUPAC Name |

methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O6/c1-18-9(13)6-2-5(11(14)15)3-8(12(16)17)7(6)4-10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTMRDHUKBJZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696352 | |

| Record name | Methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153754-31-5 | |

| Record name | Methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.